

Unraveling the Molecular Architecture of Aegineoside: A Technical Guide

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Compound of Interest		
Compound Name:	Aegineoside	
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This in-depth guide provides a comprehensive overview of the chemical structure elucidation of **Aegineoside**, a dihydrobenzofuran neolignan glycoside isolated from the mangrove plant Aegiceras corniculatum. The determination of its intricate molecular framework relies on a combination of advanced spectroscopic techniques and chemical methods. This document details the experimental protocols and presents the quantitative data that were pivotal in establishing the definitive structure of this natural product.

Spectroscopic and Physicochemical Data

The structural elucidation of **Aegineoside** was achieved through a multi-faceted analytical approach. High-resolution mass spectrometry (HR-ESI-MS) was employed to determine the elemental composition, while extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provided the crucial information regarding the connectivity and stereochemistry of the molecule.

Table 1: Physicochemical and Mass Spectrometry Data for Aegineoside



Parameter	Value
Molecular Formula	C26H30O12
Molecular Weight	534.5 g/mol
HR-ESI-MS (m/z)	[M+Na] ⁺ 557.1584 (calcd. for C ₂₆ H ₃₀ O ₁₂ Na, 557.1584)
Optical Rotation ([α] ²⁰ _D_)	-45.0 (c 0.1, MeOH)

Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for **Aegineoside**



Position	δ_C_ (ppm)	δ_H_ (ppm, mult., J in Hz)
Aglycone		
2	89.2	5.65 (d, 6.5)
3	52.8	3.85 (m)
4	111.8	6.85 (d, 8.5)
5	148.2	
6	120.5	7.60 (d, 16.0)
7	147.9	
7-OCH₃	56.8	3.88 (s)
8	116.5	6.35 (d, 16.0)
9	128.9	
9-CH₂OH	61.9	3.70 (m), 3.95 (m)
1'	135.2	
2'	114.5	7.05 (d, 2.0)
3'	149.8	
3'-OCH ₃	56.9	3.90 (s)
4'	147.1	
5'	116.2	6.90 (d, 8.5)
6'	121.8	6.80 (dd, 8.5, 2.0)
Glucose Moiety		
1"	102.5	4.90 (d, 7.5)
2"	75.1	3.50 (m)
3"	78.0	3.45 (m)
4"	71.6	3.40 (m)



5"	78.2	3.48 (m)
6"	62.8	3.75 (m), 3.92 (m)

Experimental Protocols

The successful elucidation of **Aegineoside**'s structure hinged on a series of meticulously executed experiments.

Isolation and Purification

Dried and powdered whole plants of Aegiceras corniculatum were extracted with 95% ethanol. The resulting crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, rich in glycosidic compounds, was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Aegineoside**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated methanol (CD₃OD).
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 was performed on a Bruker Apex II FT-ICR mass spectrometer.
- Optical Rotation: Optical rotation was measured using a Perkin-Elmer 341 polarimeter.

Acid Hydrolysis

To identify the sugar moiety and determine its absolute configuration, **Aegineoside** was subjected to acid hydrolysis. A solution of **Aegineoside** in 2 M HCl was heated at 90°C for 4 hours. The reaction mixture was then neutralized and partitioned between ethyl acetate and water. The aqueous layer, containing the sugar, was analyzed by Thin Layer Chromatography

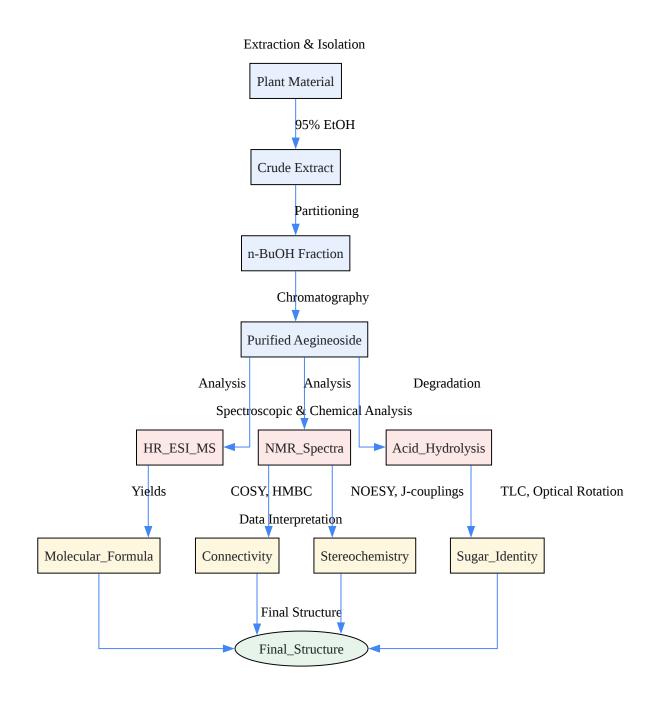


(TLC) against an authentic D-glucose standard. The identity of D-glucose was further confirmed by measuring its optical rotation.

Visualization of the Structure Elucidation Workflow

The logical progression from the raw plant material to the final, confirmed chemical structure of **Aegineoside** can be visualized as a systematic workflow.





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